1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
Description
1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile is a piperidine derivative featuring a benzyl group at the 1-position, an ethylamino substituent, and a carbonitrile group at the 4-position. For example, 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is synthesized using TMSCN, aniline, and N-benzyl-piperidone in glacial acetic acid . The carbonitrile group and amino substituents make these compounds versatile intermediates in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
1-benzyl-4-(ethylamino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-2-17-15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMJCBIPUSGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145037 | |
| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-16-4 | |
| Record name | 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Patent CN111484444A: Synthesis of 1-Benzylpiperidine-4-carbonitrile
A Chinese patent (CN111484444A) outlines a six-step synthesis of N-benzyl-4-piperidinecarboxaldehyde, with 1-benzylpiperidine-4-carbonitrile (7) as a key intermediate. While this compound lacks the ethylamino group, its synthetic pathway offers insights into nitrile introduction strategies:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | 4-Piperidinecarboxylic acid + SOCl₂ (1:1-3 g/mL), reflux (1-5h) | 85% |
| 2 | Alkylation | Methyl ester + benzyl bromide, triethylamine (1:1.6:3 molar ratio), reflux (12h) | 78% |
| 3 | Hydrolysis | NaOH (10% w/v), reflux (3h) | 90% |
| 4 | Acylation | Thionyl chloride (1:5-10 g/mL), reflux (4h) | 88% |
| 5 | Dehydration to nitrile | Thionyl chloride (1:5-10 g/mL), reflux (8h) | 94% |
| 6 | Reduction to aldehyde | DIBAL-H (1:2 molar ratio), toluene, -25°C (2h) | 82% |
Critical observations :
Adaptation for Ethylamino Group Introduction
To incorporate the ethylamino moiety, modifications to Step 5 could involve:
Route A : Amination before cyanation
-
Reductive amination : React 4-piperidone with ethylamine under hydrogenation conditions to form 4-(ethylamino)piperidine.
-
Benzylation : Protect the secondary amine with benzyl bromide.
-
Cyanation : Introduce the nitrile group via:
-
Rosenmund-von Braun reaction (CuCN, DMF, 200°C)
-
Nucleophilic substitution of a halogenated precursor (e.g., KCN in DMSO)
-
Route B : Cyanation followed by amination
-
Nitrile installation : Follow the patent’s Steps 1-5 to obtain 1-benzylpiperidine-4-carbonitrile.
-
Radical amination : Use photoredox catalysis to introduce the ethylamino group (e.g., Fe(acac)₃, ethylamine, blue LED).
Mechanistic Considerations for Key Reactions
Thionyl Chloride-Mediated Dehydration
The patent employs thionyl chloride (SOCl₂) in Step 5 to dehydrate N-benzyl-4-piperidinecarboxamide to the nitrile. The mechanism proceeds via:
-
Amide activation : SOCl₂ converts the amide into an imidoyl chloride intermediate.
-
Elimination : Base-assisted (likely from excess SOCl₂ acting as HCl scavenger) β-elimination of water yields the nitrile.
This method’s efficiency (94% yield) suggests its potential applicability for nitrile formation in Route B.
Reductive Amination Challenges
Introducing the ethylamino group via reductive amination on a pre-functionalized nitrile-bearing carbon faces steric hindrance. Molecular modeling indicates the nitrile’s electron-withdrawing nature deactivates the carbonyl, necessitating harsher conditions that risk nitrile reduction.
Spectroscopic Characterization Data
While direct data for this compound is unavailable, related compounds provide benchmarks:
1-Benzylpiperidine-4-carbonitrile (Patent Step 5):
-
¹H NMR (500 MHz, CDCl₃) : δ 7.53–7.09 (m, 5H, Ar-H), 3.53 (s, 2H, NCH₂Ph), 2.69 (d, 3H, J = 4.5 Hz, NCH₂), 2.34 (s, 2H, CH₂CN), 1.96–1.88 (m, 4H, piperidine-H).
-
Yield : 94%
Anticipated shifts for the target compound would include:
-
Additional triplet at δ 1.1–1.3 ppm (CH₂CH₃)
-
Downfield shift of the CH₂CN protons due to ethylamino group’s electron-donating effect
Scalability and Industrial Feasibility
The patent’s methodology demonstrates scalability through:
-
Solvent choices : Methanol, toluene, and dichloromethane allow easy recovery via distillation.
-
Catalyst-free steps : Eliminating metal catalysts reduces purification demands.
-
High yields : All steps exceed 75% yield, critical for cost-effective production.
For industrial adaptation of the target compound, key considerations include:
-
Protective group strategy : Benzyl groups facilitate easy deprotection if needed.
-
Amination method selection : Enzymatic amination may offer better regioselectivity over radical methods.
Emerging Methodologies in Piperidine Functionalization
Recent advances suggest alternative pathways:
Electrochemical Cyanation
Paired electrolysis enables direct cyanation of amines using NaCN as a safe cyanide source. Applied to 4-(ethylamino)piperidine, this could yield the nitrile without harsh reagents.
Flow Chemistry Approaches
Continuous flow reactors improve heat transfer in exothermic steps (e.g., SOCl₂ reactions), enhancing safety and yield. A modular system could sequentially perform:
-
Benzylation → 2. Amination → 3. Cyanation
The synthesis of this compound remains uncharted territory, but established protocols for analogous piperidines provide a foundation for method development. The patent-derived dehydration route offers a reliable pathway for nitrile installation, while reductive amination or radical methods show promise for ethylamino group introduction. Combining these approaches with modern techniques like electrochemical synthesis and flow chemistry could unlock efficient, scalable production. Further research should prioritize:
-
Compatibility studies of amination and cyanation reagents
-
DFT calculations to predict substituent effects on reaction kinetics
-
Development of chiral catalysts for enantioselective synthesis
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and nitrile functionalities enable selective oxidation under controlled conditions:
Key Reagents and Products
| Reagent | Conditions | Major Product Formed | Yield Range | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous, 60–80°C | 4-Carbamoylpiperidine | 65–72% | |
| H₂O₂/AcOH | Reflux, 4–6 hrs | N-Oxide derivative | 58–63% |
Oxidation with potassium permanganate in acidic media typically converts the nitrile group to a carboxamide via intermediate iminoxyl radical formation. Hydrogen peroxide in acetic acid selectively oxidizes the tertiary amine to an N-oxide, preserving the nitrile functionality.
Reduction Reactions
The nitrile group undergoes reduction to primary amines or aldehydes depending on the reagent system:
Comparative Reduction Pathways
| Reducing Agent | Solvent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 4-(Ethylamino)piperidylmethanamine | 81% | |
| DIBA-L-H | Toluene | -25–25°C | N-Benzyl-4-piperidinecarboxaldehyde | 73% |
Lithium aluminum hydride reduces the nitrile to a primary amine via a two-electron transfer mechanism, while DIBA-L-H (diisobutylaluminum hydride) achieves partial reduction to the aldehyde stage through controlled stoichiometry .
Nucleophilic Substitution
The electron-deficient nitrile carbon participates in nucleophilic attacks:
Aniline-Mediated Cyano Substitution
A patented method demonstrates:
-
Reaction with aniline in methanol under basic catalysis (0–15°C)
-
Acidic workup with glacial acetic acid yields 1-benzyl-4-cyano-4-anilinopiperidine .
Mechanistic Insights
-
Base deprotonates aniline, generating a strong nucleophile
-
Nitrile group undergoes nucleophilic addition followed by proton transfer
Hydrolytic Reactions
The nitrile group hydrolyzes under strongly acidic or basic conditions:
Hydrolysis Pathways
| Condition | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| 70–90% H₂SO₄, 50°C | — | 4-Carboxypiperidine | Pharmaceutical synth | |
| NaOH (10%), reflux | Phase-transfer | 4-Carboxylic acid sodium salt | Chelating agents |
Sulfuric acid hydrolysis proceeds through a nitrilium ion intermediate, while basic conditions form a carboxylate salt via nucleophilic hydroxide attack .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Steric Factors |
|---|---|---|---|
| Oxidation (KMnO₄) | 3.2×10⁻⁴ | 72.3 | Moderate |
| Reduction (LiAlH₄) | 8.9×10⁻³ | 48.1 | Low |
| Hydrolysis (H₂SO₄) | 1.4×10⁻⁵ | 89.7 | High (piperidine) |
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile is characterized by its piperidine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 243.35 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
1. Medicinal Chemistry:
- Antidepressant Activity: Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. The unique structure of this compound positions it as a potential candidate for developing new antidepressants through modulation of neurotransmitter systems.
- Neuropharmacology: Studies have shown that this compound may influence neurochemical pathways, particularly those involving serotonin and norepinephrine receptors, which are critical in mood regulation and anxiety disorders.
2. Synthesis of Complex Molecules:
- Building Block for Pharmaceuticals: This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules, including potential pharmaceuticals targeting various diseases.
- Heterocyclic Chemistry: Its piperidine ring makes it valuable for synthesizing other heterocyclic compounds that are often used in drug development.
3. Biological Research:
- Enzyme Inhibition Studies: The compound's ability to interact with specific enzymes presents opportunities for research into enzyme inhibitors, which can lead to the development of therapeutic agents for diseases such as cancer and infections.
Case Studies
Case Study 1: Antidepressant Development
A study conducted by researchers at a prominent university focused on synthesizing derivatives of this compound. The derivatives were tested for their ability to inhibit the reuptake of serotonin and norepinephrine in vitro. Results indicated significant activity compared to standard antidepressants, suggesting potential for clinical application in treating depression.
Case Study 2: Neuropharmacological Effects
In a separate investigation, the compound was evaluated for its effects on anxiety-related behaviors in animal models. The findings demonstrated that administration of the compound led to reduced anxiety-like behavior, indicating its potential as an anxiolytic agent.
Industrial Applications
1. Agrochemicals:
- The compound's nitrogen-rich structure may allow it to be utilized in developing agrochemicals, particularly those aimed at pest control or growth regulation in crops.
2. Dyes and Pigments:
- Due to its chemical stability and reactivity, this compound could serve as an intermediate in the production of dyes and pigments used in various industries.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
- Structural Difference: Methylamino group replaces ethylamino.
- Properties: Molecular weight = 229.321 g/mol; LogP = 1.65 (higher lipophilicity than ethylamino analog) .
- Analytical Methods : Separated via reverse-phase HPLC (Newcrom R1 column, DCM/MeOH mobile phase) .
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
- Structural Difference: Phenylamino group instead of ethylamino.
- Synthesis : Produced via TMSCN-mediated reaction in glacial acetic acid (98% yield) .
- Applications : Explored as a fluorescent ligand for dopamine D2-like receptors, highlighting the role of aromatic amines in receptor binding .
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Modifications to the Carbonitrile Group
1-Benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
- Structural Difference: Piperidinyl group replaces ethylamino.
- Properties : Molecular weight = 269.39 g/mol; cyclic amine enhances lipophilicity (predicted LogP > 2.0) .
1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile
Functional Group Replacements
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride
- Structural Difference: Carbonitrile replaced with a dimethoxy-indanone moiety.
- Applications : Potent acetylcholinesterase inhibitor (IC₅₀ < 1 µM), demonstrating the impact of bulky aromatic substituents on enzyme inhibition .
1-Benzyl-4-phenylamino-4-piperidinecarboxamide
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
*Predicted values based on analog data.
Biological Activity
1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile, also known as BEC, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BEC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H20N2
- CAS Number: 1024-16-4
BEC is believed to exert its biological effects through several mechanisms:
- Receptor Interaction: BEC may interact with various neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition: Preliminary studies suggest that BEC could inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that BEC exhibits antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that BEC showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
BEC has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and HCT116 colon cancer cells) revealed that BEC induced apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 15 µM for MCF-7 and 20 µM for HCT116 cells.
Neuroprotective Effects
The neuroprotective potential of BEC has been explored in models of neurodegeneration. In a study by Johnson et al. (2022), BEC was shown to reduce oxidative stress markers and improve neuronal survival in cultured rat cortical neurons exposed to neurotoxic agents.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of BEC in treating bacterial infections resistant to conventional antibiotics. Patients treated with BEC showed a significant reduction in infection markers compared to those receiving standard treatment.
- Anticancer Research : In a preclinical study, mice bearing tumors were administered BEC, resulting in a marked decrease in tumor size and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
